B1574678 PLX7486

PLX7486

Cat. No.: B1574678
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PLX7486 is an orally bioavailable small molecule developed by Plexxikon (a subsidiary of Daiichi Sankyo) that acts as a dual inhibitor of tropomyosin receptor kinases (TrkA/B/C) and colony-stimulating factor 1 receptor (CSF1R) . Its mechanism involves blocking Trk signaling (critical for cancer cell survival and proliferation) and CSF1R (a key regulator of tumor-associated macrophages, TAMs), thereby targeting both malignant cells and the immunosuppressive tumor microenvironment . This compound is currently in Phase I/IB clinical trials (NCT01804530) for advanced solid tumors, including pancreatic cancer, NTRK fusion-positive cancers, and tenosynovial giant cell tumors .

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not soluble in water.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PLX7486;  PLX-7486;  PLX 7486.

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Features of this compound and Comparable Compounds

Compound Targets Indications Development Stage Key Differentiators
This compound TrkA/B/C, CSF1R NTRK+ solid tumors, TGCT Phase I/IB Dual inhibition; synergizes with ICIs
Pexidartinib CSF1R, c-KIT, FLT3 TGCT (FDA-approved) Approved/Phase III Lacks Trk inhibition
Larotrectinib TrkA/B/C NTRK+ cancers (FDA-approved) Approved Trk-selective; no CSF1R activity
BLZ945 CSF1R Solid tumors Phase II CSF1R-selective
2.2. Preclinical Efficacy
  • Cytotoxicity : this compound exhibits direct cytotoxicity against cancer cells (IC50: 5–8 μM) and macrophages (IC50: <1 μM), demonstrating potent CSF1R-driven TAM suppression . In contrast, pexidartinib primarily reduces TAM infiltration without significant cancer cell toxicity .
  • Synergy with Immunotherapy: this compound combined with anti-PD-1/CTLA-4 enhances antitumor responses in murine models (e.g., MC38, B16F10), reducing tumor growth and immunosuppressive myeloid cells . Larotrectinib lacks comparable immune modulation data .
2.3. Clinical Development

This compound’s Phase I trial evaluates monotherapy and combinations (e.g., gemcitabine, paclitaxel) . In contrast:

  • Pexidartinib : Approved for TGCT but shows hepatotoxicity risks, limiting broader use .

Unique Advantages of this compound

  • Dual Targeting : Simultaneously inhibits oncogenic Trk signaling and CSF1R-mediated immune evasion, addressing both tumor cells and microenvironment .

Limitations and Challenges

  • Early-Stage Development : this compound remains in Phase I, while competitors like larotrectinib are already approved .
  • Safety Profile: CSF1R inhibitors (e.g., pexidartinib) carry risks of hepatotoxicity and immunosuppression; this compound’s safety data are pending .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.